

Application Notes: Formulation of Desmethyl Erlotinib-d4 for Preclinical Animal Studies

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Compound of Interest

Compound Name: Desmethyl Erlotinib-d4

Cat. No.: B565288

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Introduction

Desmethyl Erlotinib, also known as OSI-420, is the primary active metabolite of Erlotinib, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.^{[1][2]} The deuterated form, **Desmethyl Erlotinib-d4**, is frequently utilized in pharmacokinetic (PK) and drug metabolism (ADME) studies as a tracer or as an internal standard for quantitative analysis by mass spectrometry.^{[1][3]} A significant challenge in conducting in vivo studies with **Desmethyl Erlotinib-d4** is its low aqueous solubility, a characteristic common to many kinase inhibitors which are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds.^{[4][5][6]}

Proper formulation is critical to ensure adequate and consistent drug exposure in animal models, which is essential for obtaining reliable and reproducible experimental data.^[4] This document provides detailed protocols for formulating **Desmethyl Erlotinib-d4** for oral and parenteral administration in animal studies, focusing on common and effective methods to overcome its poor solubility.

Compound Information: Physicochemical Properties

A summary of the key physicochemical properties of **Desmethyl Erlotinib-d4** is presented below. This information is crucial for selecting an appropriate formulation strategy.

Property	Value	Source
Molecular Formula	C ₂₁ H ₁₇ D ₄ N ₃ O ₄	[3]
Molecular Weight	383.43 g/mol	[3][7]
Appearance	Solid	[3]
Solubility	Poorly soluble in water; Soluble in DMSO.	[3][8]
CAS Number	1216420-11-9	[9]

Formulation Strategies and Protocols

The choice of formulation depends on the intended route of administration, the required dose, and the duration of the study. For poorly soluble compounds like **Desmethyl Erlotinib-d4**, common strategies include creating a suspension, a solubilized solution using co-solvents, or a lipid-based formulation.[3][4][5]

Protocol 1: Aqueous Suspension for Oral Administration (Gavage)

This is a straightforward method suitable for oral dosing when complete solubilization is not required or achievable at the desired concentration. The use of a suspending agent like Carboxymethyl cellulose sodium (CMC-Na) ensures a uniform dispersion for consistent dosing. [3][10]

Materials and Equipment:

- **Desmethyl Erlotinib-d4** powder
- Carboxymethyl cellulose sodium (CMC-Na)
- Sterile water or deionized water (ddH₂O)
- Magnetic stirrer and stir bar
- Homogenizer or sonicator (optional, for improved uniformity)

- Analytical balance and weighing paper
- Volumetric flasks and graduated cylinders

Experimental Protocol:

- Prepare the Vehicle (0.5% CMC-Na):
 - Weigh 0.5 g of CMC-Na.
 - In a suitable container, add the CMC-Na to 100 mL of ddH₂O while stirring continuously with a magnetic stirrer.
 - Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take some time.
- Prepare the Suspension:
 - Accurately weigh the required amount of **Desmethyl Erlotinib-d4** powder for the target concentration (e.g., for a 5 mg/mL solution, weigh 50 mg of the compound for 10 mL of vehicle).
 - Gradually add the weighed powder to the prepared 0.5% CMC-Na vehicle while vortexing or stirring.
 - Ensure the suspension is mixed thoroughly to achieve a homogenous distribution. Sonication or brief homogenization can be used to break up any clumps.
 - The final formulation should be a uniform suspension. It is critical to re-suspend by vortexing immediately before each animal is dosed.

Example Formulation Table (for 10 mL of 5 mg/mL suspension):

Component	Quantity	Role
Desmethyl Erlotinib-d4	50 mg	Active Pharmaceutical Ingredient (API)
0.5% CMC-Na in ddH ₂ O	10 mL	Suspending Vehicle

Protocol 2: Solubilized Formulation for Oral or IV Administration

This protocol uses a co-solvent system to achieve a clear solution, which is often preferred for ensuring dose accuracy and can be suitable for both oral and, with appropriate sterile filtration, intravenous (IV) administration. A common vehicle combination is DMSO, PEG300, Tween 80, and a final aqueous component like saline.^[2]

Materials and Equipment:

- **Desmethyl Erlotinib-d4** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween® 80 (Polysorbate 80)
- Saline (0.9% NaCl) or ddH₂O
- Sterile microcentrifuge tubes or vials
- Vortex mixer and/or sonicator

Experimental Protocol:

- Prepare the Stock Solution (Optional but Recommended):
 - Dissolve a known quantity of **Desmethyl Erlotinib-d4** in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). This can aid in accurate preparation of the final dilution.

- Prepare the Final Formulation (Step-wise addition is crucial):
 - Add the required volume of the DMSO stock solution (or weighed powder directly) to a sterile tube.
 - Add the PEG300 to the tube. Vortex or sonicate until the solution is clear.
 - Add the Tween 80. Vortex again until the solution is clear and homogenous.
 - Slowly add the saline (or ddH₂O) to the mixture while vortexing to reach the final volume. The solution should remain clear. If precipitation occurs, the concentration may be too high for this vehicle system.

Example Formulation Table (for 1 mL of 2.5 mg/mL solution):[\[2\]](#)

Component	Percentage	Volume for 1 mL	Role
DMSO	10%	100 µL	Primary Solvent
PEG300	40%	400 µL	Co-solvent / Solubilizer
Tween 80	5%	50 µL	Surfactant / Emulsifier
Saline	45%	450 µL	Diluent / Vehicle

Protocol 3: Lipid-Based Formulation for Oral Administration

Lipid-based formulations, such as solutions in corn oil, can improve the oral absorption of lipophilic drugs.[\[5\]](#)[\[11\]](#) This protocol uses a small amount of DMSO to first dissolve the compound before dilution in a lipid vehicle.

Materials and Equipment:

- **Desmethyl Erlotinib-d4** powder
- Dimethyl sulfoxide (DMSO)

- Corn oil (or other suitable lipid vehicle like sesame oil)
- Sterile microcentrifuge tubes or vials
- Vortex mixer and/or sonicator

Experimental Protocol:

- Prepare a Concentrated DMSO Stock:
 - Dissolve **Desmethyl Erlotinib-d4** in DMSO to create a high-concentration stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.
- Prepare the Final Formulation:
 - Add the required volume of the DMSO stock solution to a sterile tube.
 - Add the corn oil to the tube to achieve the final desired concentration and volume.
 - Vortex thoroughly to ensure the DMSO is evenly dispersed within the oil. The final formulation should be a clear solution or a very fine, uniform dispersion.

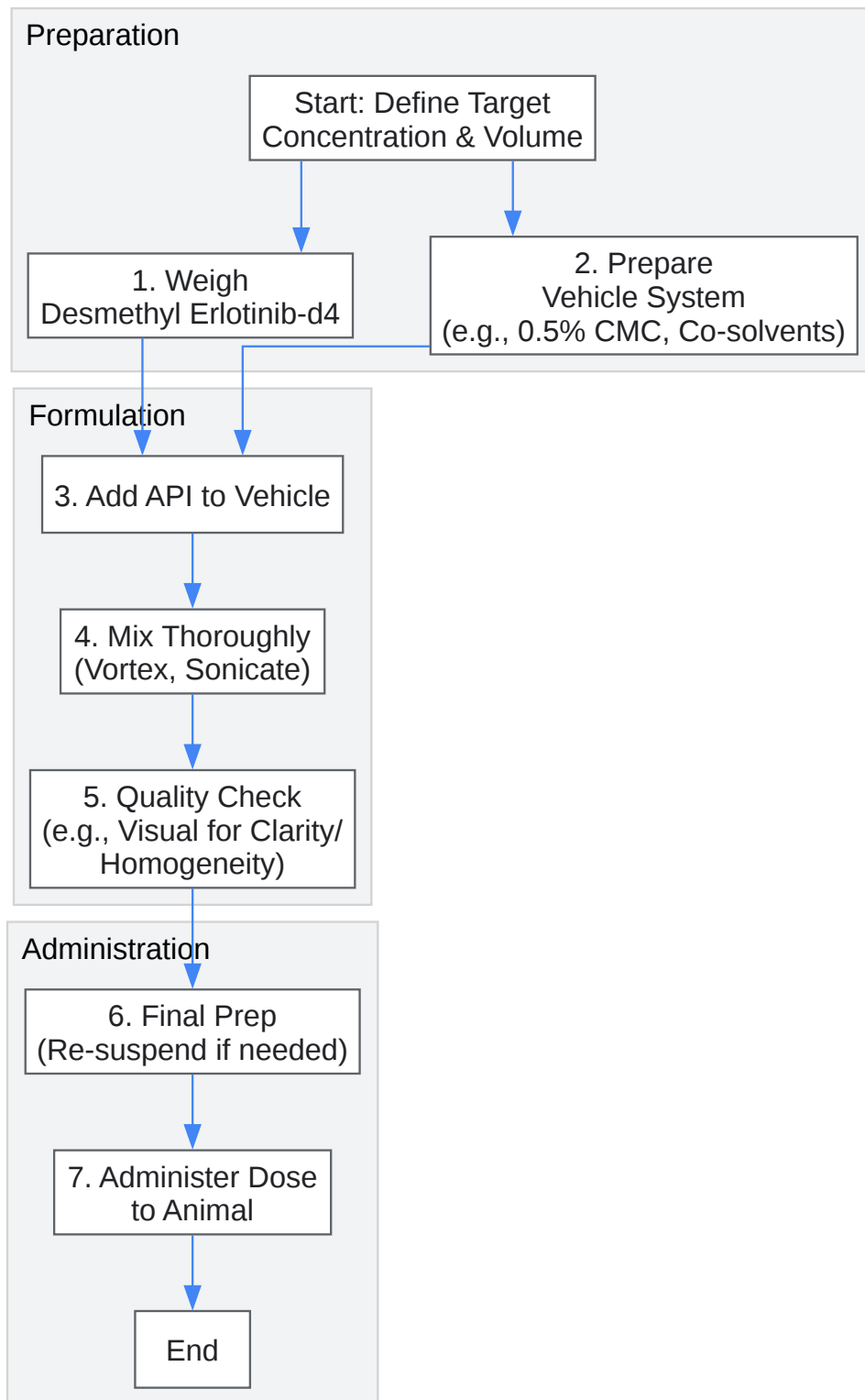
Example Formulation Table (for 1 mL of 2.5 mg/mL solution):[\[3\]](#)

Component	Ratio	Volume for 1 mL	Role
DMSO	10%	100 μ L (of 25 mg/mL stock)	Primary Solvent
Corn Oil	90%	900 μ L	Lipid Vehicle

Visualized Workflows and Pathways

General Formulation Workflow

The following diagram illustrates the general experimental workflow for preparing a formulation for animal studies.

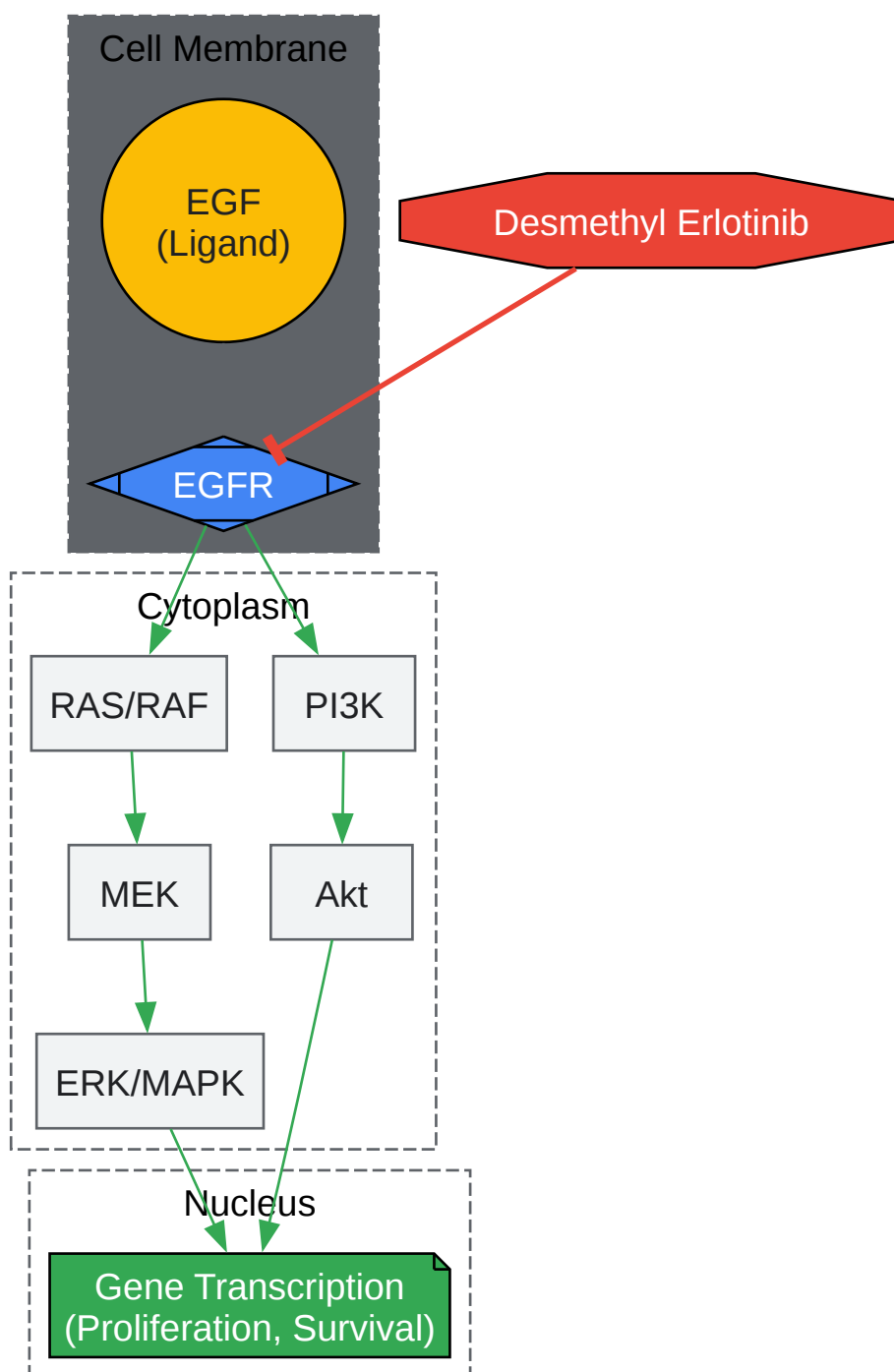


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General workflow for preparing an animal dosing formulation.

Simplified EGFR Signaling Pathway

Desmethyl Erlotinib-d4 is an active metabolite of Erlotinib, which functions by inhibiting the EGFR signaling pathway. This pathway is crucial for cell growth and proliferation, and its over-activation is common in various cancers.[12]



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Simplified EGFR signaling pathway inhibited by Desmethyl Erlotinib.

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